molecular formula C12H11ClN2 B069779 4-Chloro-6-methyl-2-(3-methylphenyl)pyrimidine CAS No. 180606-70-6

4-Chloro-6-methyl-2-(3-methylphenyl)pyrimidine

Cat. No. B069779
CAS RN: 180606-70-6
M. Wt: 218.68 g/mol
InChI Key: VRKDKRBNQBEDQV-UHFFFAOYSA-N
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Description

4-Chloro-6-methyl-2-(3-methylphenyl)pyrimidine is a chemical compound with the molecular formula C12H11ClN2 . It is used in various chemical reactions and has been the subject of several studies .


Synthesis Analysis

The synthesis of this compound involves several steps. For instance, one method involves the reaction of this compound with N,N-dimethyl-1,3-phenylene-diamine dihydrochloride . The resulting compound was prepared as a yellow oil .


Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various techniques such as mass spectra, 1HNMR, 13CNMR, and single X-Ray diffraction analysis .


Chemical Reactions Analysis

This compound can participate in various chemical reactions. For example, it has been used in the synthesis of novel triazole-pyrimidine-based compounds .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 218.68 . Other properties such as boiling point, density, and melting point are also important for its characterization .

Scientific Research Applications

Molecular Structure and Crystallography

4-Chloro-6-methyl-2-(3-methylphenyl)pyrimidine and its derivatives have been studied for their unique molecular structures and crystallography. For instance, 2-Amino-4-chloro-5-formyl-6-[methyl(2-methylphenyl)amino]pyrimidine has been found to form hydrogen-bonded sheets, demonstrating the potential for diverse molecular interactions and applications in materials science. The crystal structures of these compounds reveal significant polarizations of electronic structures, offering insights into their chemical reactivity and potential applications in electronic materials (Trilleras et al., 2009).

Antimicrobial and Antifungal Activities

Pyrimidine derivatives, including this compound, have been synthesized and evaluated for their antimicrobial and antifungal activities. Research has shown that certain pyrimidine compounds exhibit significant activity against bacterial and fungal strains, suggesting their potential use in developing new antimicrobial agents. This highlights the chemical versatility of pyrimidine derivatives in pharmaceutical applications, particularly in addressing drug resistance issues (Patel et al., 2017).

Synthetic Methodologies and Intermediates

The synthesis of this compound derivatives has been optimized for various applications, including the development of anticancer drugs and enzyme inhibitors. These compounds serve as key intermediates in synthesizing biologically active molecules. Novel synthetic procedures have been developed to enhance the yield and efficiency of these intermediates, broadening the scope of their applications in medicinal chemistry (Zhou et al., 2019; Németh et al., 2010).

Nonlinear Optical Properties

The exploration of nonlinear optical (NLO) properties in thiopyrimidine derivatives indicates the significance of pyrimidine rings in advanced technological applications. Such studies suggest that pyrimidine-based compounds, including this compound, can be potent candidates for optoelectronic devices and materials. This research area opens new pathways for the application of pyrimidine derivatives in the field of NLO and photonics (Hussain et al., 2020).

Safety and Hazards

Safety precautions should be taken when handling 4-Chloro-6-methyl-2-(3-methylphenyl)pyrimidine. These include avoiding contact with skin and eyes, not breathing dust/fume/gas/mist/vapours/spray, and using only in a well-ventilated area .

Future Directions

The future research directions for 4-Chloro-6-methyl-2-(3-methylphenyl)pyrimidine could involve further exploration of its pharmacological effects and potential applications in the treatment of various diseases . Additionally, more studies could be conducted to better understand its mechanism of action .

properties

IUPAC Name

4-chloro-6-methyl-2-(3-methylphenyl)pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClN2/c1-8-4-3-5-10(6-8)12-14-9(2)7-11(13)15-12/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRKDKRBNQBEDQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NC(=CC(=N2)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60400542
Record name 4-chloro-6-methyl-2-(3-methylphenyl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60400542
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

180606-70-6
Record name 4-chloro-6-methyl-2-(3-methylphenyl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60400542
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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